Ramipril Diketopiperazine Ramipril Diketopiperazine Ramipril diketopiperazine belongs to the class of organic compounds known as alpha amino acid esters. These are ester derivatives of alpha amino acids. Ramipril diketopiperazine is considered to be a practically insoluble (in water) and relatively neutral molecule. Ramipril diketopiperazine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, ramipril diketopiperazine is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 108731-95-9
VCID: VC20785048
InChI: InChI=1S/C23H30N2O4/c1-3-29-23(28)19(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-18-11-7-10-17(18)14-20(25)22(24)27/h4-6,8-9,15,17-20H,3,7,10-14H2,1-2H3/t15-,17-,18-,19-,20-/m0/s1
SMILES:
Molecular Formula: C23H30N2O4
Molecular Weight: 398.5 g/mol

Ramipril Diketopiperazine

CAS No.: 108731-95-9

Cat. No.: VC20785048

Molecular Formula: C23H30N2O4

Molecular Weight: 398.5 g/mol

* For research use only. Not for human or veterinary use.

Ramipril Diketopiperazine - 108731-95-9

Specification

Description Ramipril diketopiperazine belongs to the class of organic compounds known as alpha amino acid esters. These are ester derivatives of alpha amino acids. Ramipril diketopiperazine is considered to be a practically insoluble (in water) and relatively neutral molecule. Ramipril diketopiperazine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, ramipril diketopiperazine is primarily located in the cytoplasm and membrane (predicted from logP).
CAS No. 108731-95-9
Molecular Formula C23H30N2O4
Molecular Weight 398.5 g/mol
IUPAC Name ethyl (2S)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-phenylbutanoate
Standard InChI InChI=1S/C23H30N2O4/c1-3-29-23(28)19(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-18-11-7-10-17(18)14-20(25)22(24)27/h4-6,8-9,15,17-20H,3,7,10-14H2,1-2H3/t15-,17-,18-,19-,20-/m0/s1
Standard InChI Key KOVMAAYRBJCASY-JBDAPHQKSA-N
Isomeric SMILES CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3[C@H]4CCC[C@H]4C[C@H]3C2=O)C
Canonical SMILES CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3C4CCCC4CC3C2=O)C

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